BMS 599626-d4 - 1330172-72-9

BMS 599626-d4

Catalog Number: EVT-1489239
CAS Number: 1330172-72-9
Molecular Formula: C₂₇H₂₃D₄FN₈O₃
Molecular Weight: 534.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-599626

Compound Description: BMS-599626 is an orally bioavailable, highly selective, small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It exhibits potent inhibition of HER1 and HER2, with IC50 values of 20 and 30 nmol/L, respectively [, ]. This pan-HER kinase inhibitor demonstrates antitumor activity in a variety of preclinical models, including those overexpressing HER1 (GEO), HER2 gene amplification (KPL4), or HER2 overexpression (Sal2) []. It functions by inhibiting HER1/HER2 homodimer and heterodimer signaling, leading to the modulation of receptor signaling and inhibition of tumor cell proliferation [, ]. Additionally, BMS-599626 has been shown to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs like topotecan and mitoxantrone by inhibiting the efflux function of the ABCG2 transporter [].

Gefitinib

Compound Description: Gefitinib is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It has demonstrated clinical activity in advanced or metastatic non-small cell lung cancer (NSCLC) and is approved in various countries for the treatment of patients who have failed prior chemotherapy [].

Relevance: Gefitinib is mentioned alongside BMS-599626 as a representative of specific EGFR-TKIs, contrasting it with the pan-HER inhibitory activity of BMS-599626 []. This comparison highlights the broader target profile of BMS-599626 within the HER family, potentially offering advantages in treating tumors driven by multiple HER receptors.

Erlotinib

Compound Description: Erlotinib, similar to gefitinib, is a specific and reversible EGFR tyrosine kinase inhibitor (TKI) []. It is clinically active in advanced or metastatic NSCLC and has received approval in several countries for treating patients who have experienced prior chemotherapy failure []. Additionally, erlotinib has been shown to improve survival in pancreatic cancer patients when administered in conjunction with gemcitabine [].

Relevance: Erlotinib is grouped with BMS-599626 under the category of EGFR tyrosine kinase inhibitors (TKI), albeit with distinct target selectivity []. While both erlotinib and gefitinib primarily target EGFR, BMS-599626 acts as a pan-HER inhibitor, impacting a wider range of HER receptors, including HER1 (EGFR), HER2, and HER4.

Lapatinib

Compound Description: Lapatinib is a dual EGFR/HER2 tyrosine kinase inhibitor, exhibiting potent activity against both receptors []. This dual targeting mechanism makes it a promising therapeutic candidate, particularly in the context of breast cancer treatment [].

CI-1033 (Canertinib)

Compound Description: CI-1033, also known as canertinib, is a pan-HER inhibitor, exhibiting inhibitory activity against all members of the HER family of receptor tyrosine kinases []. Preclinical studies have investigated its effects on various cancer types [].

Relevance: Similar to BMS-599626, CI-1033 functions as a pan-HER inhibitor, blocking the activity of all HER receptors [, ]. This shared characteristic highlights the interest in targeting multiple HER receptors as a therapeutic strategy in cancer treatment.

PF-00299804 (Dacomitinib)

Compound Description: PF-00299804, also known as dacomitinib, is a pan-HER inhibitor []. It has been investigated for its potential as an anticancer agent in various tumor types [].

Relevance: PF-00299804, alongside CI-1033 and BMS-599626, belongs to the class of pan-HER inhibitors []. This shared classification underscores the importance of understanding the therapeutic potential and potential benefits of targeting multiple HER receptors in cancer.

BMS-690514

Compound Description: BMS-690514 is another pan-HER inhibitor that has been investigated for its anticancer properties [].

Relevance: As a pan-HER inhibitor, BMS-690514 shares a common mechanism of action with BMS-599626 by targeting multiple HER receptors []. This highlights the continued interest in developing pan-HER inhibitors as potential cancer therapies.

JNJ-28871063

Compound Description: JNJ-28871063 is a pan-HER inhibitor []. It has been explored as a potential therapeutic agent for cancer treatment [].

Relevance: JNJ-28871063, along with BMS-599626 and other mentioned compounds, is categorized as a pan-HER inhibitor []. The inclusion of these compounds in research highlights the ongoing exploration and development of pan-HER inhibitors as potential cancer treatments.

HM781-36B

Compound Description: HM781-36B is a novel quinazoline-based irreversible pan-HER inhibitor []. Preclinical research has demonstrated its potential as a targeted therapy for HER2-amplified gastric cancer, exhibiting potent suppression of proliferation in gastric cancer cell lines and synergistic effects when combined with chemotherapeutic agents such as 5-fluorouracil or cisplatin [].

Relevance: Both HM781-36B and BMS-599626 function as pan-HER inhibitors, targeting multiple members of the HER receptor family []. While BMS-599626 acts reversibly, HM781-36B exerts its inhibitory effects irreversibly.

Trastuzumab (Herceptin)

Compound Description: Trastuzumab, marketed under the brand name Herceptin, is a monoclonal antibody that specifically targets HER2 [, ]. It is widely utilized in the treatment of HER2-positive breast cancer [, ].

Relevance: Trastuzumab and BMS-599626 share a common target in HER2, though their mechanisms of action differ [, ]. While trastuzumab is a monoclonal antibody that binds to and inhibits HER2, BMS-599626 is a small molecule that directly inhibits the kinase activity of HER2 and other HER receptors.

CP-724,714

Compound Description: CP-724,714 is a small molecule inhibitor that specifically targets HER2 [, ]. It has been explored as a potential therapeutic agent for cancers overexpressing HER2 [, ].

Relevance: CP-724,714, along with BMS-599626 and trastuzumab, targets HER2, although their mechanisms of inhibition vary [, ]. The mention of CP-724,714 emphasizes the significance of HER2 as a therapeutic target in cancer treatment and highlights the diverse approaches being explored to inhibit its activity.

NKI-272

Compound Description: NKI-272 is an irreversible pan-HER inhibitor [, ]. It has been investigated for its potential as an anticancer agent in preclinical and clinical settings [, ].

Relevance: NKI-272 shares its classification as a pan-HER inhibitor with BMS-599626 [, ]. This shared mechanism of action, targeting multiple HER receptors, highlights the therapeutic potential of this approach in cancer.

Overview

BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (also known as epidermal growth factor receptor) and HER2. This compound has demonstrated significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment. BMS 599626-d4 is classified as a small molecule kinase inhibitor, specifically targeting the signaling pathways associated with tumor growth and proliferation. Its chemical structure is characterized by a complex arrangement that includes a pyrrolotriazine core, which contributes to its biological activity .

Synthesis Analysis

The synthesis of BMS 599626-d4 involves several intricate steps designed to create pyrrolotriazine analogs. The general synthetic route includes:

  1. Formation of Pyrrolotriazine Analog: This step typically involves the reaction of specific starting materials under controlled conditions to yield the desired pyrrolotriazine structure.
  2. Purification Techniques: Advanced purification methods, such as high-performance liquid chromatography, are employed to optimize yield and purity of the compound.
  3. Final Modifications: The compound is then subjected to various chemical modifications to enhance its selectivity and efficacy against HER1 and HER2 kinases .
Molecular Structure Analysis

BMS 599626-d4 has a molecular formula of C₂₇H₂₃D₄FN₈O₃ and a molecular weight of 534.58 g/mol. Its structure is characterized by:

  • Core Structure: A pyrrolotriazine moiety that plays a crucial role in its inhibitory activity.
  • Substituents: The presence of fluorine and morpholine groups enhances its binding affinity to the target receptors.

Structural Data

PropertyData
CAS Number1330172-72-9
Molecular FormulaC₂₇H₂₃D₄FN₈O₃
Molecular Weight534.58 g/mol
SynonymsAC 480-d4
Chemical Reactions Analysis

BMS 599626-d4 undergoes several key chemical reactions that are critical for its function:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, often utilizing reagents like hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: These involve replacing one atom or group with another, commonly employing halogens or nucleophiles.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties and efficacy against cancer cells .

Mechanism of Action

BMS 599626-d4 exerts its therapeutic effects primarily through the inhibition of kinase activity associated with HER1 and HER2 receptors. The mechanism involves:

  • Inhibition of Autophosphorylation: By preventing the autophosphorylation of HER1 and HER2, BMS 599626-d4 blocks downstream signaling pathways that promote cell proliferation and survival.
  • Disruption of Heterodimer Formation: The compound also inhibits the formation of heterodimers between HER1 and HER2, further disrupting receptor signaling pathways critical for tumor growth .
Physical and Chemical Properties Analysis

BMS 599626-d4 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability in clinical applications.
  • Stability: Stability under various conditions (pH, temperature) is essential for storage and use in pharmaceutical formulations.
  • Spectroscopic Data: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are often used to characterize the compound's structure and purity.

These properties are vital for understanding how BMS 599626-d4 can be effectively utilized in therapeutic contexts .

Applications

BMS 599626-d4 has a wide range of applications in scientific research:

  • Cancer Research: Used extensively as a model compound for studying kinase inhibition and receptor signaling pathways related to cancer.
  • Cell-Based Assays: Employed in assays to investigate the effects of inhibiting HER1 and HER2 on cell proliferation and survival.
  • Therapeutic Development: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
  • Pharmaceutical Industry: Utilized in developing new cancer therapies and optimizing existing treatment protocols aimed at targeting these specific receptors .
Introduction to BMS-599626-d4

Chemical Identity and Deuterated Analog Design Principles

BMS-599626-d4 (AC480-d4) is a deuterated isotopologue of the pan-HER kinase inhibitor BMS-599626, where four hydrogen atoms (denoted by "-d4") are replaced by deuterium atoms. The parent compound, BMS-599626, is a highly selective small-molecule inhibitor targeting HER1 (EGFR) and HER2 tyrosine kinases, with half-maximal inhibitory concentrations (IC₅₀) of 20 nM and 30 nM, respectively. It exhibits significantly reduced potency against HER4 (IC₅₀ = 190 nM) and minimal activity (>100-fold selectivity) toward unrelated kinases like VEGFR2, c-Kit, Lck, and MEK [4] [5]. Its chemical name is N-[3-[[[2-[(4-fluorophenyl)methyl]-4-quinazolinyl]amino]methyl]phenyl]-2-propenamide, with a molecular formula of C₂₇H₂₇FN₈O₃ and a molecular weight of 530.55 g/mol. The deuterated analog maintains this core structure, with deuterium atoms typically incorporated at metabolically vulnerable sites (e.g., methyl groups or aromatic positions) to alter pharmacokinetic properties without affecting target binding [3].

Design Principles of Deuterated Analogs:

  • Metabolic Stability: Deuterium forms stronger bonds with carbon (C-D vs. C-H), slowing enzymatic oxidation by cytochrome P450 enzymes. This reduces first-pass metabolism and increases half-life.
  • Isotopic Tracing: Deuterium allows precise tracking of drug distribution and metabolite formation using mass spectrometry.
  • Structural Integrity: Deuterium substitution preserves the parent compound’s steric and electronic properties, ensuring target affinity is retained. For BMS-599626-d4, deuterium is strategically placed at sites prone to oxidative metabolism, such as the methyl group of the acrylamide moiety or the quinazoline ring [3] [6].

Table 1: Key Properties of BMS-599626 and BMS-599626-d4

PropertyBMS-599626BMS-599626-d4
Molecular FormulaC₂₇H₂₇FN₈O₃C₂₇H₂₃D₄FN₈O₃
Molecular Weight530.55 g/mol534.59 g/mol
Primary Targets (IC₅₀)HER1: 20 nM; HER2: 30 nMIdentical to parent
Key Modification SitesN/AMethyl/aryl groups
Role of DeuteriumN/AMetabolic stabilization

Historical Development of Pan-HER Kinase Inhibitors

Pan-HER inhibitors represent an evolution from single-target EGFR/HER2 inhibitors, designed to overcome limitations like compensatory signaling and drug resistance. Early agents like lapatinib (reversible HER1/HER2 inhibitor) and neratinib (irreversible HER1/HER2/HER4 inhibitor) demonstrated clinical efficacy but faced challenges with off-target toxicity and acquired resistance [10] [7]. BMS-599626 emerged as a next-generation inhibitor with balanced potency against HER1 and HER2, minimizing off-target effects while maximizing anti-tumor activity.

Key Milestones:

  • First-Generation TKIs: Lapatinib (2007) showed efficacy in HER2+ breast cancer but had limited CNS penetration and significant gastrointestinal toxicity [10].
  • Irreversible Inhibitors: Neratinib (2017) targeted HER1/HER2/HER4 covalently, improving durability but causing severe diarrhea [10].
  • Pan-HER Optimization: BMS-599626 was developed to enhance selectivity, showing:
  • Potent inhibition of HER1/HER2-driven proliferation (IC₅₀: 0.24–1.0 μM in HER2-amplified cells like BT474 and N87) [4].
  • Synergy with chemotherapy in ABCG2-overexpressing tumors by blocking drug-efflux pumps [1].
  • Deuterated Derivatives: BMS-599626-d4 was synthesized to refine pharmacokinetics, leveraging deuterium’s ability to prolong exposure and enhance metabolite tracking [3] [6].

Table 2: Evolution of Key HER2-Targeted Tyrosine Kinase Inhibitors

InhibitorTargetsDevelopment EraClinical LimitationsAdvantages of BMS-599626
LapatinibHER1, HER22007Low CNS penetration; diarrheaBroader anti-resistance activity
NeratinibHER1/2/42017Severe diarrhea; rashHER1/2 selectivity; lower off-target
TucatinibHER22020HepatotoxicityPan-HER coverage
BMS-599626HER1, HER2 > HER42004–2010Limited clinical developmentABCG2 inhibition; radiosensitization

Role of Isotopic Labeling in Pharmacokinetic and Metabolic Studies

Isotopic labeling (e.g., deuterium, ¹³C, ¹⁵N) enables precise quantification of drug metabolism and distribution without altering pharmacological activity. For BMS-599626-d4, deuterium serves two critical functions:

  • Metabolic Pathway Elucidation: By replacing hydrogen at sites of oxidative metabolism (e.g., N-demethylation or hydroxylation), deuterium retrades reaction kinetics. This allows researchers to identify unstable metabolic "hotspots" and quantify major vs. minor metabolites using techniques like HPLC-CRIMS (Chemical Reaction Interface Mass Spectrometry) [6] [3].
  • Pharmacokinetic Tuning: Deuterium can increase AUC (area under the curve) by up to 50% by reducing hepatic clearance. For BMS-599626, this could enhance tumor exposure while maintaining nanomolar potency against HER1/HER2 [3] [6].

Methodologies Enabled by Isotopic Labeling:

  • Stable Isotope Tracing: Uniformly labeled ¹³C/¹⁵N proteins or deuterated small molecules allow absolute quantification in biological matrices. For example, HPLC-CRIMS detects ¹³CO₂ from oxidized samples to quantify drug concentrations down to femtomole levels [6].
  • Differential Metabolomics: Comparing mass shifts between deuterated and non-deuterated drugs reveals metabolite structures and formation kinetics. This is critical for identifying reactive intermediates that cause toxicity [3].
  • Drug-Drug Interaction Studies: Co-administering isotopologues with other agents (e.g., chemotherapeutics like topotecan) quantifies metabolic interactions without cross-assay interference [1] [6].

Table 3: Applications of Deuterated Compounds in Drug Development

ApplicationMethodBenefit for BMS-599626-d4
Metabolite IdentificationLC-MS/MS with isotope tracingMaps hydroxylation/dealkylation sites
Absolute QuantificationHPLC-CRIMSDetects fmol-level drug in plasma/tissue
Clearance ReductionPharmacokinetic modelingPredicts optimized dosing for ABCG2 inhibition
Resistance Mechanism StudiesRadiolabeled accumulation assaysQuantifies ABCG2 efflux blockade (e.g., topotecan retention)

Compound Names Mentioned:

  • BMS-599626
  • BMS-599626-d4
  • AC480
  • Lapatinib
  • Neratinib
  • Tucatinib
  • Topotecan
  • Mitoxantrone

Properties

CAS Number

1330172-72-9

Product Name

BMS 599626-d4

Molecular Formula

C₂₇H₂₃D₄FN₈O₃

Molecular Weight

534.58

Synonyms

N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.